Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate
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Overview
Description
Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. The hydroxyimino group is introduced through the reaction of the resulting pyrazole with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in ethanol as a solvent, with the addition of a base such as sodium acetate to facilitate the formation of the hydroxyimino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso derivatives.
Reduction: The hydroxyimino group can be reduced to form amino derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or primary amines are used for substitution reactions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar structural features and biological activities.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Thiophene Derivatives: Known for their applications in pharmaceuticals and materials science.
Uniqueness: Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H12N4O3
- Molecular Weight : 248.25 g/mol
- CAS Number : 320423-32-3
The compound features a pyrazole ring substituted with a hydroxyimino group and a phenyl group, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyrazole ring.
- Introduction of the hydroxyimino group through condensation reactions.
- Esterification to form the ethyl ester.
The synthesis pathway can be optimized for yield and purity, often involving various reagents and conditions tailored to specific functional groups present in the compound.
Biological Activity
This compound has shown promising biological activities, particularly as an enzyme inhibitor and antimicrobial agent. The following sections detail its mechanisms of action and specific activities observed in studies.
The biological activity is largely attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The hydroxyimino group can form hydrogen bonds with amino acid residues at the enzyme's active site, effectively blocking enzymatic activity.
- Antimicrobial Activity : The compound has demonstrated inhibitory effects against various microbial strains, suggesting its potential use as an antimicrobial agent.
Case Studies
- Antiviral Activity : In a study evaluating the antiviral properties of pyrazole derivatives, this compound exhibited significant inhibition against viral replication in vitro, particularly against influenza virus strains .
- Anticancer Properties : Another study focused on the anticancer activity of this compound showed that it inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The observed IC50 values indicated a dose-dependent response, with notable activity at lower concentrations .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the phenyl ring significantly affected biological activity. Substituents that enhance electron density or steric hindrance were found to improve enzyme binding affinity .
Data Tables
Properties
IUPAC Name |
ethyl 4-(hydroxyiminomethyl)-1-phenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-13(17)12-10(8-14-18)9-16(15-12)11-6-4-3-5-7-11/h3-9,18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGVSDRFDDWPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=NO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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